molecular formula C24H20BrClN2O3 B5053367 2-(4-Bromophenyl)-3-[2-[2-(2-chlorophenoxy)ethoxy]ethyl]quinazolin-4-one

2-(4-Bromophenyl)-3-[2-[2-(2-chlorophenoxy)ethoxy]ethyl]quinazolin-4-one

Cat. No.: B5053367
M. Wt: 499.8 g/mol
InChI Key: DROWXIJUENTEKF-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-3-[2-[2-(2-chlorophenoxy)ethoxy]ethyl]quinazolin-4-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinazolinone core substituted with bromophenyl and chlorophenoxyethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-3-[2-[2-(2-chlorophenoxy)ethoxy]ethyl]quinazolin-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazolinone core, followed by the introduction of the bromophenyl and chlorophenoxyethoxy substituents. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and efficiency. The choice of raw materials and reagents is also crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-3-[2-[2-(2-chlorophenoxy)ethoxy]ethyl]quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperature, pH, and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of analogs with different substituents.

Scientific Research Applications

2-(4-Bromophenyl)-3-[2-[2-(2-chlorophenoxy)ethoxy]ethyl]quinazolin-4-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound’s unique properties make it suitable for use in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-3-[2-[2-(2-chlorophenoxy)ethoxy]ethyl]quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and chlorophenoxyethoxy groups play a crucial role in binding to these targets, modulating their activity, and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenyl)ethyl Alcohol: This compound shares the bromophenyl group but lacks the quinazolinone core and chlorophenoxyethoxy substituents.

    4-Bromophenethyl Alcohol: Similar to the previous compound, it contains the bromophenyl group but differs significantly in structure and properties.

Uniqueness

2-(4-Bromophenyl)-3-[2-[2-(2-chlorophenoxy)ethoxy]ethyl]quinazolin-4-one is unique due to its specific combination of functional groups and the quinazolinone core

Properties

IUPAC Name

2-(4-bromophenyl)-3-[2-[2-(2-chlorophenoxy)ethoxy]ethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrClN2O3/c25-18-11-9-17(10-12-18)23-27-21-7-3-1-5-19(21)24(29)28(23)13-14-30-15-16-31-22-8-4-2-6-20(22)26/h1-12H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DROWXIJUENTEKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=C(C=C3)Br)CCOCCOC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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